Cas no 1170364-71-2 (2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride)

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride structure
1170364-71-2 structure
商品名:2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
CAS番号:1170364-71-2
MF:C13H18NOF.HCl
メガワット:259.747
MDL:MFCD08669729
CID:2615067
PubChem ID:17039552

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine,hydrochloride
    • 2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
    • VWB36471
    • Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1)
    • AB46059
    • 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
    • 1170364-71-2
    • 2-[(3-FLUORO-4-METHOXYPHENYL)METHYL]PIPERIDINE HYDROCHLORIDE
    • DTXSID40588837
    • MFCD08669729
    • 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
    • CS-0339131
    • 2-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
    • 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
    • MDL: MFCD08669729
    • インチ: InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H
    • InChIKey: MXUIXMWQPZZGDH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 259.1139201Da
  • どういたいしつりょう: 259.1139201Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB212928-5 g
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
1170364-71-2
5g
€1232.00 2023-05-06
abcr
AB212928-1g
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride; .
1170364-71-2
1g
€414.60 2025-03-19
TRC
F599708-100mg
2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
1170364-71-2
100mg
$ 95.00 2022-06-04
abcr
AB212928-250 mg
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
1170364-71-2
250mg
€186.50 2023-05-06
1PlusChem
1P000E2E-2.5g
Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1)
1170364-71-2 95%
2.5g
$513.00 2025-02-18
1PlusChem
1P000E2E-10g
Piperidine, 2-[(3-fluoro-4-methoxyphenyl)methyl]-, hydrochloride (1:1)
1170364-71-2 95%
10g
$1314.00 2025-02-18
A2B Chem LLC
AA17430-2.5g
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
1170364-71-2 95%
2.5g
$526.00 2024-04-20
A2B Chem LLC
AA17430-1g
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
1170364-71-2 95%
1g
$291.00 2024-04-20
A2B Chem LLC
AA17430-250mg
2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
1170364-71-2 95%
250mg
$120.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1409801-250mg
2-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
1170364-71-2 98%
250mg
¥1674.00 2024-08-09

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride 関連文献

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochlorideに関する追加情報

Introduction to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride (CAS No. 1170364-71-2)

2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1170364-71-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent at the 3-position and a methoxy group at the 4-position of the benzyl moiety, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride have been subjects of considerable interest in recent years. The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In this context, the fluoro substituent in the benzyl group of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride plays a crucial role in fine-tuning its pharmacological effects. Additionally, the methoxy group contributes to electron-rich aromaticity, which can influence both electronic and steric properties, thereby affecting interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride with biological receptors. These studies have highlighted the compound's potential as an antagonist or partial agonist for various neurotransmitter receptors, including those involved in central nervous system (CNS) disorders. The precise arrangement of atoms in this molecule allows for selective binding to specific receptor sites, which is a critical factor in drug design. For instance, modifications at the piperidine ring can alter the compound's solubility, permeability, and binding affinity, making it a versatile scaffold for developing novel therapeutic agents.

In clinical research, 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride has been explored as a candidate for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. Preclinical studies have demonstrated its efficacy in animal models by modulating neurotransmitter systems like serotonin and dopamine. The fluoro and methoxy substituents are particularly noteworthy for their ability to enhance bioavailability and reduce susceptibility to rapid metabolism. These attributes make 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride an attractive candidate for further development into a clinical drug.

The role of fluorine in medicinal chemistry extends beyond mere functionalization; it also influences the electronic properties of molecules. In 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride, the electron-withdrawing nature of the fluoro group can increase lipophilicity while maintaining metabolic stability. This balance is essential for achieving optimal pharmacokinetic profiles, including absorption, distribution, metabolism, excretion (ADME), and toxicity (DTX). Furthermore, fluorine atoms can participate in hydrogen bonding interactions with polar residues in proteins, enhancing binding affinity and selectivity.

Recent research has also explored the synthetic pathways for producing 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride on an industrial scale. Efficient synthetic routes are crucial for ensuring cost-effective production while maintaining high purity standards. Advances in green chemistry principles have led to more sustainable methods for fluorination reactions, reducing waste and minimizing environmental impact. These innovations are vital for translating laboratory discoveries into commercially viable pharmaceuticals.

The pharmacological profile of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride has been further elucidated through structure-activity relationship (SAR) studies. By systematically varying substituents on the benzyl group or piperidine ring, researchers can optimize potency and selectivity against target receptors. Such studies have revealed that small modifications can significantly alter biological activity, underscoring the importance of detailed chemical optimization.

Moreover, the use of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further investigation. This approach has been instrumental in identifying novel therapeutic agents that might not have been discovered through traditional screening methods.

The regulatory landscape for new pharmaceuticals also plays a critical role in determining the commercial viability of compounds like 2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride. Compliance with guidelines set by agencies such as the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) is essential for ensuring safety and efficacy before human trials can begin. Recent changes in regulatory requirements have emphasized the need for comprehensive preclinical data to support drug development efforts.

In conclusion,2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride, with its CAS No. 1170364-71-2, represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The strategic placement of fluorine and methoxy groups enhances its biological activity while ensuring favorable pharmacokinetic properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it a valuable asset in the quest for novel treatments for neurological disorders.

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Amadis Chemical Company Limited
(CAS:1170364-71-2)2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride
A1106646
清らかである:99%/99%
はかる:1g/5g
価格 ($):246.0/697.0